molecular formula C10H10FN3O2 B2526853 Ethyl 5-amino-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 2193061-35-5

Ethyl 5-amino-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B2526853
CAS No.: 2193061-35-5
M. Wt: 223.207
InChI Key: CFMSPPIRPFBOCT-UHFFFAOYSA-N
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Description

Ethyl 5-amino-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate (CAS No. 2193061-35-5) is a heterocyclic compound with the molecular formula C₁₀H₁₀FN₃O₂ and a molecular weight of 223.21 g/mol. Its structure comprises a pyrazolo[1,5-a]pyridine core substituted with an amino group at position 5, a fluorine atom at position 6, and an ethyl carboxylate at position 2. The compound’s SMILES notation is CCOC(=O)C1=C2C=C(C(=CN2N=C1)F)N, and its InChIKey is CFMSPPIRPFBOCT-UHFFFAOYSA-N . This molecule is a key intermediate in medicinal chemistry, particularly for developing kinase inhibitors and antiviral agents, owing to its dual functional groups (amino and fluoro) that enhance hydrogen bonding and electronic interactions with biological targets .

Properties

IUPAC Name

ethyl 5-amino-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3O2/c1-2-16-10(15)6-4-13-14-5-7(11)8(12)3-9(6)14/h3-5H,2,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFMSPPIRPFBOCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=C(C(=CN2N=C1)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-amino-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of a suitable precursor to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a β-keto ester under acidic or basic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Amination: The amino group at the 5-position can be introduced through nucleophilic substitution reactions using amines or via reductive amination.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and the use of green solvents are some of the strategies employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 5-amino-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the development of new materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism of action of ethyl 5-amino-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. The exact mechanism depends on the specific biological activity being investigated. For example, as an anticancer agent, it may inhibit key enzymes involved in cell proliferation or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects: The amino group in the target compound increases electron density at position 5, making it more reactive toward electrophilic substitution compared to bromo or chloro analogs .
  • Solubility: The fluorine atom enhances lipophilicity slightly, but the amino group counterbalances this by improving aqueous solubility, distinguishing it from purely halogenated derivatives like the 5-bromo-6-fluoro analog .

Pyrazolo[1,5-a]pyrimidine Analogs

Compound Core Structure Substituents Molecular Weight (g/mol) Key Differences
Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate Pyrimidine ring None 191.18 Reduced aromaticity vs. pyridine core; lower molecular weight
Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate Pyrimidine ring 5-Cl 225.63 Chlorine introduces steric hindrance; altered binding affinity in kinase assays

Key Observations :

  • Pyrazolo[1,5-a]pyrimidines exhibit reduced planarity compared to pyridine-based analogs, affecting π-π stacking interactions in biological systems .

Imidazopyridine Derivatives

Ethyl 6-(pyridin-3-yl)imidazo[1,5-a]pyridine-3-carboxylate (Molecular Weight: 268.1 g/mol) features an imidazole ring fused to pyridine. The bulky pyridin-3-yl group at position 6 reduces solubility but improves selectivity for GSK-3β inhibition compared to the smaller fluoro substituent in the target compound .

Biological Activity

Ethyl 5-amino-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.

  • Chemical Formula : C10H10FN3O2
  • Molecular Weight : 223.20 g/mol
  • CAS Number : 2193061-35-5

This compound exhibits various mechanisms of action that contribute to its biological activity:

  • Enzyme Inhibition : This compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation.
  • Anticancer Activity : Research indicates that derivatives of pyrazolo[1,5-a]pyridine compounds possess anticancer properties through the induction of apoptosis in cancer cells and inhibition of tumor growth .
  • Photophysical Properties : The compound's ability to act as a fluorophore makes it useful in imaging applications, particularly in distinguishing between cancerous and non-cancerous cells .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Type Description
AnticancerInduces apoptosis and inhibits tumor growth in various cancer cell lines .
Enzyme InhibitionInhibits specific enzymes linked to cancer metabolism .
FluorescenceFunctions as a fluorophore for imaging applications in biological studies .
AntimicrobialExhibits activity against certain bacterial strains, although further studies are needed for confirmation .

Case Studies and Research Findings

  • Anticancer Studies : A study demonstrated that pyrazolo[1,5-a]pyridine derivatives, including this compound, showed significant cytotoxic effects against HeLa cancer cells. The mechanism involved the activation of apoptotic pathways through caspase activation .
  • Enzymatic Activity : Another research highlighted the compound's role as an inhibitor of specific kinases involved in cancer progression. The inhibition was shown to reduce cell migration and invasion in vitro .
  • Fluorescent Properties : The compound's photophysical properties were leveraged to develop imaging agents that can differentiate between healthy and malignant tissues based on fluorescence intensity .

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